N-[2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]acetamide, commonly known as TFEA, is a chemical compound that has gained significant attention in the field of scientific research. TFEA is a small molecule inhibitor that targets the bromodomain and extra-terminal domain (BET) family of proteins. BET proteins play a crucial role in gene regulation, and their dysregulation has been linked to various diseases, including cancer, inflammation, and neurological disorders. TFEA has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent.
Mecanismo De Acción
TFEA targets the bromodomain and extra-terminal domain (N-[2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]acetamide) family of proteins, which play a critical role in gene regulation. N-[2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]acetamide proteins bind to acetylated lysine residues on histones, which leads to the recruitment of transcriptional machinery and the activation of gene expression. TFEA binds to the bromodomain of N-[2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]acetamide proteins, preventing their interaction with acetylated histones and inhibiting gene expression.
Biochemical and Physiological Effects
TFEA has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the expression of genes involved in inflammation, such as COX-2 and iNOS. In models of cancer, TFEA has been shown to inhibit tumor growth and metastasis by reducing the expression of genes involved in cell proliferation and survival, such as c-Myc and Bcl-2. Additionally, TFEA has been shown to improve cognitive function and reduce neuroinflammation in models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TFEA is its specificity for N-[2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]acetamide proteins, which reduces the potential for off-target effects. Additionally, TFEA has shown good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of TFEA is its relatively low potency compared to other N-[2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]acetamide inhibitors. Additionally, TFEA has not been tested in clinical trials, and its safety and efficacy in humans are unknown.
Direcciones Futuras
There are several future directions for research on TFEA. One area of interest is the development of more potent and selective N-[2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]acetamide inhibitors based on the TFEA scaffold. Additionally, further studies are needed to evaluate the safety and efficacy of TFEA in clinical trials. Finally, TFEA could be used as a tool compound to study the role of N-[2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]acetamide proteins in disease pathogenesis and to identify new therapeutic targets.
Métodos De Síntesis
The synthesis of TFEA involves a multistep process that starts with the reaction of 3-(trifluoromethyl)benzylamine with 2-bromoethyl acetate to form 2-(3-(trifluoromethyl)phenyl)ethyl acetate. This intermediate is then reacted with 1-piperidinecarboxaldehyde to form the key intermediate, 2-(3-(trifluoromethyl)phenyl)ethyl-1-piperidinecarboxaldehyde. Finally, this intermediate is reacted with acetic anhydride to form TFEA.
Aplicaciones Científicas De Investigación
TFEA has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been tested in models of inflammatory bowel disease, asthma, and arthritis. TFEA has also been tested in models of cancer and has shown promising results in inhibiting tumor growth and metastasis. Additionally, TFEA has been studied in models of neurological disorders, such as Alzheimer's disease and Parkinson's disease, and has shown potential in improving cognitive function and reducing neuroinflammation.
Propiedades
IUPAC Name |
N-[2-oxo-2-[3-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O2/c1-13(24)22-11-17(25)23-9-3-5-15(12-23)8-7-14-4-2-6-16(10-14)18(19,20)21/h2,4,6,10,15H,3,5,7-9,11-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYOWNVJORCPMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC(C1)CCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.